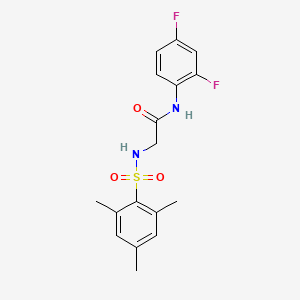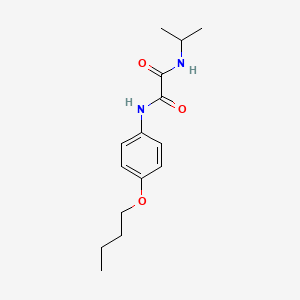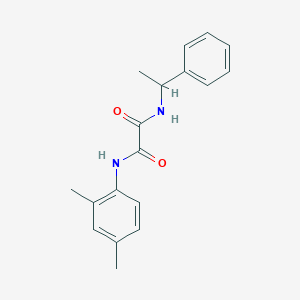
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one
描述
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one is a complex organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides This compound is characterized by the presence of methoxyphenyl and nitrophenyl groups attached to the azetidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one typically involves multiple steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction between an imine and a ketene. This reaction is often catalyzed by a Lewis acid such as titanium tetrachloride.
Introduction of Substituents: The methoxyphenyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions. For example, the methoxyphenyl group can be introduced by reacting the azetidinone with a methoxyphenyl halide in the presence of a base such as sodium hydride.
Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Key considerations include:
Scalability: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Cost-Effectiveness: Using cost-effective reagents and catalysts.
Safety: Implementing safety measures to handle potentially hazardous reagents and intermediates.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of cycloaddition and substitution reactions.
Biology and Medicine
Pharmacological Research:
Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one depends on its specific application. In pharmacological research, it may interact with biological targets such as enzymes or receptors. The methoxy and nitrophenyl groups can influence its binding affinity and specificity. The azetidinone ring may also play a role in its biological activity by interacting with specific molecular pathways.
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenoxy)-4-phenyl-1-(3-nitrophenyl)azetidin-2-one: Similar structure but lacks the methoxy group on the phenyl ring.
3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-phenylazetidin-2-one: Similar structure but lacks the nitro group on the phenyl ring.
Uniqueness
Substituent Effects: The presence of both methoxy and nitro groups provides unique electronic and steric properties.
Biological Activity: The combination of these groups may result in unique biological activities compared to similar compounds.
This detailed article provides a comprehensive overview of 3-(4-Methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
3-(4-methoxyphenoxy)-4-(2-methoxyphenyl)-1-(3-nitrophenyl)azetidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O6/c1-29-17-10-12-18(13-11-17)31-22-21(19-8-3-4-9-20(19)30-2)24(23(22)26)15-6-5-7-16(14-15)25(27)28/h3-14,21-22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWWIWJKBDEMHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1H-imidazole-2-carboxamide](/img/structure/B4071965.png)
![4-(4-chlorophenyl)-2-{5-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4071973.png)

![4-(butan-2-yloxy)-N-{[2-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4071984.png)
![2-(4-Tert-butylphenyl)sulfonyl-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4071994.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2,4-dimethoxy-phenyl)-benzenesulfonamide](/img/structure/B4071995.png)
![1-(2-methoxyethyl)-6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4072005.png)
![N-(butan-2-yl)-2-({[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}amino)benzamide](/img/structure/B4072016.png)
![5,6-dimethyl-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4072022.png)
![5-Bromo-2-[(tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid](/img/structure/B4072027.png)
![1-{4-[(Benzylcarbamoyl)methoxy]phenyl}-N-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B4072034.png)

![N,N-dicyclohexyl-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4072063.png)

